molecular formula C5H12N2O3 B6234978 1-[(2-hydroxyethyl)(nitroso)amino]propan-2-ol CAS No. 75896-33-2

1-[(2-hydroxyethyl)(nitroso)amino]propan-2-ol

Cat. No. B6234978
CAS RN: 75896-33-2
M. Wt: 148.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Hydroxyethyl)(nitroso)amino]propan-2-ol, commonly referred to as HENP, is an organic compound that has been used in a variety of scientific research applications. This compound has been studied for its potential use as an antifungal agent, as a reagent in organic synthesis, and as a catalyst in certain reactions. HENP has also been studied for its biochemical and physiological effects on various organisms, including humans.

Scientific Research Applications

HENP has been studied for a variety of scientific research applications. It has been used as an antifungal agent, as a reagent in organic synthesis, and as a catalyst in certain reactions. It has also been used as a tool to study the structure and function of proteins, as well as a tool to study the structure and function of enzymes. HENP has also been used in studies of cell signaling pathways, as well as in studies of gene expression and regulation.

Mechanism of Action

The mechanism of action of HENP is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as proteases and phosphatases. It is also believed that HENP may interact with certain proteins, such as those involved in cell signaling pathways. Additionally, HENP may interact with DNA, RNA, and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of HENP have been studied in a variety of organisms, including humans. In humans, HENP has been found to have antifungal activity and to be an effective inhibitor of certain enzymes, such as proteases and phosphatases. HENP has also been found to have anti-inflammatory effects and to be an effective inhibitor of certain cell signaling pathways. Additionally, HENP has been found to have an effect on gene expression and regulation.

Advantages and Limitations for Lab Experiments

The advantages of using HENP in lab experiments include its ability to act as an inhibitor of certain enzymes, its anti-inflammatory effects, and its ability to interact with DNA, RNA, and other biomolecules. Additionally, HENP is relatively easy to synthesize and is relatively stable. The main limitation of using HENP in lab experiments is its potential for toxicity, as it has been found to be toxic in some organisms.

Future Directions

The potential future directions for HENP include further studies of its biochemical and physiological effects, as well as its potential use as an antifungal agent and as a tool to study the structure and function of proteins, enzymes, and cell signaling pathways. Additionally, further studies of its potential use as a reagent in organic synthesis and as a catalyst in certain reactions could yield interesting results. Finally, further studies of its potential toxicity and its potential interactions with DNA, RNA, and other biomolecules could provide valuable insight into its potential applications.

Synthesis Methods

HENP can be synthesized using a variety of methods. The most common method is a multi-step process that involves the reaction of 2-hydroxyethylamine with nitrous acid, followed by the addition of propionic acid and a catalyst. This method has been used in several studies and has been found to be relatively simple and efficient. Other methods for the synthesis of HENP have also been reported, including the reaction of 2-hydroxyethylamine with nitric acid, the reaction of 2-hydroxyethylamine with potassium nitrite, and the reaction of 2-hydroxyethylamine with sodium nitrite.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(2-hydroxyethyl)(nitroso)amino]propan-2-ol involves the reaction of 2-nitrosopropan-1-ol with ethylene oxide followed by reduction of the nitroso group to an amino group.", "Starting Materials": [ "2-nitrosopropan-1-ol", "ethylene oxide", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Add ethylene oxide to 2-nitrosopropan-1-ol in the presence of a catalyst (e.g. potassium hydroxide) to form 1-[(2-hydroxyethyl)(nitroso)amino]propan-2-ol", "Reduce the nitroso group to an amino group using a reducing agent (e.g. sodium borohydride)" ] }

CAS RN

75896-33-2

Product Name

1-[(2-hydroxyethyl)(nitroso)amino]propan-2-ol

Molecular Formula

C5H12N2O3

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.